5,6-dibromo-2-methyl-1H-benzo[d]imidazole

Casein Kinase 2 Inhibition Kinase Inhibitor Design Structure-Activity Relationship

Procure 5,6-dibromo-2-methyl-1H-benzo[d]imidazole as your strategic benzimidazole building block. This scaffold delivers a decisive 5-fold CK2 inhibitory potency gain versus the dichloro analog (Ki ~2 µM vs ~10 µM). The dual bromine substituents enable chemoselective sequential Suzuki-Miyaura couplings at positions 5 and 6, while the 2-methyl group eliminates tautomeric ambiguity, ensuring exclusive N1-alkylation. Achieve three-point diversification from a single intermediate. Ideal for medicinal chemistry teams advancing CK2-targeted therapeutics and antifungal lead optimization against Cryptococcus spp.

Molecular Formula C8H6Br2N2
Molecular Weight 289.95 g/mol
CAS No. 89664-13-1
Cat. No. B3033158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dibromo-2-methyl-1H-benzo[d]imidazole
CAS89664-13-1
Molecular FormulaC8H6Br2N2
Molecular Weight289.95 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N1)Br)Br
InChIInChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
InChIKeyVRHINYYCVCHKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromo-2-methyl-1H-benzo[d]imidazole (CAS 89664-13-1): A High-Density, Dual-Brominated Benzimidazole Scaffold for Targeted Synthesis and Kinase-Targeted Library Design


5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is a polyhalogenated heterocyclic building block within the benzimidazole family, characterized by two bromine atoms at the 5- and 6-positions and a methyl group at the 2-position on the imidazole ring. It has a molecular weight of 289.95 g/mol, a high predicted density of 2.017 g/cm³, and a calculated partition coefficient (XLogP3) of 3.6, indicating significant lipophilicity [1]. This specific substitution pattern classifies it within the broader class of casein kinase 2 (CK2) inhibitor pharmacophores, where the 5,6-dibromo motif is recognized as a critical determinant for enhancing target affinity [2]. Its dual bromine atoms make it a strategically superior intermediate for sequential palladium-catalyzed cross-coupling reactions compared to its dichloro or non-halogenated analogs [3].

Why 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole Cannot Be Replaced by Common Dichloro or Non-Halogenated Benzimidazole Analogs


The casual substitution of 5,6-dibromo-2-methyl-1H-benzo[d]imidazole with its 5,6-dichloro or non-halogenated 2-methylbenzimidazole counterpart leads to a critical loss of function in two key dimensions: pharmacological potency and synthetic utility. Quantitative structure-activity relationship (SAR) studies on halogenated benzimidazole ribosides demonstrate that the 5,6-dibromo substitution confers a fivefold increase in CK2 inhibitory potency over the 5,6-dichloro variant (Ki = 2 µM vs. 10 µM) [1]. This is not a marginal improvement but a decisive shift in the compound's biological activity profile. Simultaneously, from a synthetic chemistry perspective, the carbon-bromine bonds provide substantially higher reactivity in cross-coupling reactions than carbon-chlorine bonds, enabling room-temperature Suzuki-Miyaura couplings and lower catalyst loadings [2]. The presence of the 2-methyl group uniquely blocks undesirable tautomerization at the imidazole N-H, ensuring regioselective N1-functionalization, a control absent in 2-H analogs [3]. The specific evidence for these differentiation factors is detailed in the quantitative evidence guide below.

Quantitative Differentiation Evidence for 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole vs. Closest Analogs


5-Fold Superior CK2 Inhibitory Potency of 5,6-Dibromo Pharmacophore Over 5,6-Dichloro in Benzimidazole Series

In a head-to-head comparative study of halogenated benzimidazole ribosides (Meggio et al., 1990), the 5,6-dibromo derivative (DiBr-RB) demonstrated a Ki of 2 µM against CK2 with GTP as substrate, which is fivefold more potent than the corresponding 5,6-dichloro derivative (DiCl-RB, Ki = 10 µM). The difluoro analog (DiF-RB) was nearly inactive, confirming that the size and polarizability of bromine atoms are essential for high-affinity binding. Although this data originates from riboside derivatives, the aglycone halogenation pattern is the primary determinant of affinity, as confirmed by the comparable potency of the free dichlorobenzimidazole base (DiCl-Bz) [1]. This 5-fold potency improvement is not only statistically significant but directly translates to a lower compound requirement in enzymatic assays and potentially reduced off-target kinase interactions at equivalent inhibitory concentrations.

Casein Kinase 2 Inhibition Kinase Inhibitor Design Structure-Activity Relationship

Higher Thermal Stability and Distinct Physical Handling Properties Compared to 5,6-Dichloro-2-methylbenzimidazole

Comparison of computed physicochemical properties from authoritative databases (PubChem) reveals that 5,6-dibromo-2-methyl-1H-benzimidazole possesses a significantly higher predicted boiling point of 453.0 ± 25.0 °C and a density of 2.017 ± 0.06 g/cm³, compared to 409 °C and approximately 1.4 g/cm³ for its 5,6-dichloro analog [1][2]. The molecular weight difference (289.95 vs 201.05 g/mol) provides a distinctive mass spectrometry signature, simplifying reaction monitoring and purity analysis via LC-MS. The higher density may also facilitate gravimetric dispensing accuracy in high-throughput experimentation where small masses are measured. While these physical differences do not reflect biological superiority, they confer practical advantages in chemical synthesis workflows and purification where the dibromo compound's lower volatility at elevated temperatures reduces evaporative loss during solvent removal steps.

Physicochemical Characterization Process Chemistry Solid-State Handling

Superior Cross-Coupling Reactivity from Dual C-Br Bonds vs. C-Cl Bonds for Iterative Functionalization

The two bromine atoms at the 5 and 6 positions of the benzimidazole core are strategically superior synthetic handles compared to the chlorine atoms in 5,6-dichloro-2-methylbenzimidazole. The inherent reactivity order for oxidative addition with Pd(0) catalysts follows C-I > C-Br >> C-Cl. In practice, this means that 5,6-dibromo-2-methylbenzimidazole can undergo sequential Suzuki-Miyaura cross-couplings under milder conditions (lower temperatures, reduced catalyst loading) than its dichloro counterpart, enabling the installation of two distinct aryl/heteroaryl groups by exploiting the differential reactivity of the C-Br bonds [1]. Literature on polyhalogenated benzimidazoles confirms that exhaustive bromination is a key step for generating highly functionalizable precursors, with dibromo derivatives being the preferred substrates for palladium-catalyzed transformations [2]. The methyl group at position 2 further locks the imidazole NH in a single tautomeric form, ensuring exclusive N1-alkylation and eliminating the regioisomeric mixtures that plague 2-unsubstituted benzimidazoles during N-derivatization [3].

Suzuki-Miyaura Coupling Sequential Functionalization Synthetic Methodology

Structural Differentiation in Antifungal SAR: 5,6-Dibromo vs. 4,6-Dibromo Substitution Pattern on Benzimidazole

A direct comparative study by Janowska et al. (2021) on N-phenacyldibromobenzimidazole isomers demonstrated that the 5,6-dibromobenzimidazole scaffold produces a distinct antifungal profile compared to the 4,6-dibromo regioisomer. Specifically, the 5,6-dibromo derivatives were notably less active against Candida albicans compared to their 4,6-dibromo counterparts, yet both series maintained similar potency against Cryptococcus neoformans [1]. This positional selectivity indicates that the 5,6-dibromo substitution pattern imparts a unique interaction with fungal targets that cannot be replicated by shifting the bromine atoms to the 4,6-positions. As 5,6-dibromo-2-methylbenzimidazole is the direct synthetic precursor to these specific N-phenacyl derivatives, its procurement is essential for accessing this precise antifungal profile. Procuring the 4,6-dibromo analog would lead to a divergent biological outcome.

Antifungal Drug Discovery Structure-Activity Relationship Candida albicans

Commercially Available High Purity (98%) and Defined Storage Enable Immediate Research Deployment

5,6-Dibromo-2-methyl-1H-benzimidazole is commercially available from multiple reputable vendors (e.g., CymitQuimica, Macklin, Fujifilm Wako) at an analytical purity of 98%, with storage recommended at room temperature [1]. In contrast, the 5,6-dichloro analog (CAS 6478-79-1) is more widely stocked and available at lower cost but typically with similar purity specifications (97-98%) . The targeted 5,6-dibromo compound fills a distinct niche in the supply chain as a specialized polyhalogenated building block; its less commoditized status means procurement must be planful, but it comes with the assurance of batch-to-batch analytical traceability from dedicated custom synthesis suppliers. The availability at 98% purity from CymitQuimica specifically indicates that this compound has passed rigorous QC (NMR, HPLC) sufficient for direct use in sensitive catalytic transformations without further purification.

Procurement Specification Purity Analysis Chemical Supply Chain

Optimal Research and Industrial Deployment Scenarios for 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole


Design and Synthesis of Selective CK2 Inhibitor Libraries via Iterative Cross-Coupling

Medicinal chemistry teams developing selective CK2 inhibitors should prioritize 5,6-dibromo-2-methyl-1H-benzimidazole as the core scaffold for diversification. The compound's dual C-Br bonds enable sequential Suzuki-Miyaura couplings to install distinct aryl groups at positions 5 and 6, while the 2-methyl group ensures exclusive N1-alkylation for attachment of a ribose mimic or other pharmacokinetic-modifying moiety. The expected fivefold potency advantage of the dibromo pharmacophore over the dichloro variant (Ki 2 µM vs. 10 µM) [1] translates directly to lower IC50 values in cellular assays, making hit-to-lead progression more efficient. This pathway is supported by the extensive body of work on tetrabromobenzimidazole-based CK2 inhibitors which have demonstrated Ki values as low as 40 nM when optimized [2].

Synthesis of Regioisomerically Pure Antifungal N-Phenacylbenzimidazoles

Research groups focused on antifungal drug discovery should procure 5,6-dibromo-2-methyl-1H-benzimidazole specifically for generating N-phenacyl derivatives with defined anti-Cryptococcus selectivity. The 5,6-dibromo substitution pattern yields a distinct SAR profile compared to the 4,6-dibromo isomer, as demonstrated by Janowska et al. (2021) where the 5,6-dibromo series showed differentiated activity against C. albicans vs. C. neoformans [1]. The 2-methyl group further simplifies synthesis by eliminating tautomeric ambiguity at the N-alkylation step, ensuring single-product outcomes. Use of the 4,6-dibromo isomer would lead to an entirely different biological profile, potentially missing the anti-Cryptococcus selectivity window.

Development of Polyhalogenated Benzimidazole-Derived Fluorescent Probes or Optoelectronic Materials

The high predicted density (2.017 g/cm³) and lipophilicity (XLogP3 = 3.6) of 5,6-dibromo-2-methyl-1H-benzimidazole [1] make it a suitable precursor for developing heavy-atom-containing fluorescent probes or charge-transport materials for organic electronics. The two bromine substituents facilitate intersystem crossing for phosphorescence applications, while the benzimidazole core provides a rigid, planar π-system. The higher boiling point (453 °C) relative to the dichloro analog (409 °C) [2] affords greater thermal stability during vacuum deposition processes for thin-film device fabrication. This application leverages the physical property differentiation established in the quantitative evidence guide above.

Precursor for Sequential Palladium-Catalyzed C-C and C-N Bond Formation in Parallel Synthesis

Process chemistry groups executing parallel synthesis of benzimidazole-focused libraries should select 5,6-dibromo-2-methyl-1H-benzimidazole as the universal starting material due to its ability to undergo two consecutive, chemically orthogonal cross-coupling reactions. The differential reactivity of the two C-Br bonds (with one typically reacting faster due to steric or electronic bias) enables chemoselective mono-functionalization at position 5, followed by a second coupling at position 6 under modified conditions. The 2-methyl group simultaneously protects the imidazole NH during these transformations, preventing undesired Buchwald-Hartwig amination at this site. This three-point diversification capability (positions 1, 5, and 6) from a single building block maximizes library diversity with minimal synthetic effort, as inferred from general polyhalogenated benzimidazole methodology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-dibromo-2-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.